3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine
Description
Propriétés
IUPAC Name |
3-methyl-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12-6-7-15(18-17-12)22-13-4-3-9-19(11-13)23(20,21)14-5-2-8-16-10-14/h2,5-8,10,13H,3-4,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSNNSURTNAPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Nucleophilic Aromatic Substitution (SNAr) for Pyridazine Core Formation
The pyridazine core is typically constructed via SNAr reactions, leveraging the electron-deficient nature of dichloropyridazine intermediates. In a representative procedure, 3,6-dichloropyridazine undergoes sequential substitutions:
- First SNAr Step : Reaction with 2-methylpiperidine in N-methylpyrrolidone (NMP) at 200°C introduces the piperidine moiety at the 6-position.
- Second SNAr Step : Piperazine or substituted piperidines are introduced at the 3-position under similar conditions, yielding intermediates such as 3-chloro-6-(piperidin-1-yl)pyridazine.
Key Optimization Parameters :
Sulfonylation of the Piperidine Substituent
The pyridin-3-ylsulfonyl group is introduced via sulfonamide coupling. A two-step protocol is commonly employed:
- Sulfonyl Chloride Preparation : Pyridin-3-ylsulfonyl chloride is synthesized by chlorosulfonation of pyridine-3-sulfonic acid.
- Coupling Reaction : The piperidine intermediate reacts with pyridin-3-ylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
Reaction Conditions :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Triethylamine | 85–90% |
| Solvent | Dichloromethane | Minimal byproducts |
| Temperature | 0°C → room temp | 78% conversion |
Enantioselective Synthesis and Resolution
Chiral piperidine intermediates are resolved using chiral stationary-phase HPLC or enzymatic kinetic resolution. For example, lipase-mediated acetylation of racemic 3-hydroxypiperidine derivatives achieves enantiomeric excess (ee) >98%. The resolved alcohol is then coupled to the pyridazine core via Mitsunobu conditions (DIAD, PPh3).
Comparative Yields :
| Method | ee (%) | Yield (%) |
|---|---|---|
| Enzymatic resolution | 98.5 | 65 |
| Chiral HPLC | 99.2 | 58 |
Structural and Reaction Optimization
Ligand-Lipophilicity Efficiency (LLE) Considerations
The pyridin-3-ylsulfonyl group balances hydrophilicity and target binding. Calculated logD values for the final compound range from 1.8–2.2, aligning with CNS-penetrant drug candidates. Introduction of the methyl group at the pyridazine 3-position enhances metabolic stability by reducing cytochrome P450 oxidation.
Byproduct Analysis and Mitigation
Common byproducts include:
- Di-sulfonated derivatives : Controlled by stoichiometric limiting of sulfonyl chloride.
- Ring-opened piperidines : Minimized using anhydrous conditions.
HPLC-MS monitoring identifies these impurities at levels <0.5%.
Analytical Characterization
Spectroscopic Validation
Analyse Des Réactions Chimiques
Synthetic Pathways
The compound is synthesized via multi-step reactions, typically involving:
Critical Notes :
-
Step 1 requires anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.
-
Step 2 employs polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine oxygen .
2.1. Pyridazine Core
The pyridazine ring undergoes electrophilic substitution and redox reactions:
Example :
Chlorination at the 6-position of pyridazine is critical for subsequent coupling with piperidine . The methyl group at C3 directs electrophiles to the C6 position due to steric and electronic effects .
2.2. Sulfonamide Group
The pyridin-3-ylsulfonyl moiety participates in hydrogen bonding and hydrolysis:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), reflux | Cleavage to piperidine and sulfonic acid | |
| Base-mediated stability | NaOH (1M), 25°C | No degradation (pH 7–9 stable) |
Key Finding :
The sulfonamide group stabilizes the piperidine ring against oxidation but remains susceptible to strong acids . Hydrogen bonds between sulfonamide oxygen and biological targets (e.g., enzymes) enhance binding affinity .
2.3. Piperidine-O-Pyridazine Linkage
The ether linkage shows limited reactivity under standard conditions but can be cleaved via:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Reductive cleavage | HI (57%), 110°C | Pyridazine and piperidine fragments | |
| Radical degradation | UV light, O₂ | Oxidative breakdown products |
Catalytic Modifications
Transition-metal catalysis enables functionalization of the pyridazine ring:
| Reaction | Catalyst System | Product | Source |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted pyridazines | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminopyridazine derivatives |
Applications :
These reactions introduce pharmacophores for medicinal chemistry optimization .
Stability and Degradation
The compound exhibits moderate stability:
Mechanistic Insights from Analogues
Applications De Recherche Scientifique
Recent studies have identified several key areas where this compound exhibits significant biological activity:
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic processes.
Case Study : A study on similar pyridazine derivatives showed that compounds with analogous structures inhibited monoamine oxidase B (MAO-B) with an IC50 value of 0.013 µM, indicating potential for treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been explored against various pathogens.
Findings : In vitro testing revealed that derivatives of pyridazine demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. For instance, a related compound showed a maximum zone of inhibition of 32 mm against S. aureus .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated.
Research Insight : Studies indicate that the compound exhibits anti-inflammatory effects, which can be attributed to its ability to modulate inflammatory pathways. In one study, a pyridazine derivative demonstrated a reduction in inflammatory markers in cellular models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key substituents and their effects on activity:
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylsulfonyl | High | 0.013 | Critical for MAO-B inhibition |
| Piperidine | Essential | - | Provides structural stability |
Therapeutic Potential
The therapeutic potential of 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine spans several areas:
Neurodegenerative Diseases
Due to its MAO-B inhibitory activity, the compound may serve as a candidate for developing treatments for neurodegenerative disorders.
Infectious Diseases
With demonstrated antimicrobial properties, it could be further explored as an antibiotic agent against resistant strains.
Inflammatory Disorders
Given its anti-inflammatory effects, this compound may be beneficial in treating conditions characterized by chronic inflammation.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Target Compound Advantages: Balances polarity (sulfonyl) and lipophilicity (piperidine), optimizing solubility and membrane permeability. The pyridinylsulfonyl group may enhance binding to charged residues in biological targets (e.g., allosteric GABA receptor sites) compared to analogs with non-polar substituents .
- Limitations :
- Lack of explicit pharmacological data necessitates further studies to confirm efficacy and selectivity.
Activité Biologique
3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 348.4 g/mol. Its structure features a pyridazine core substituted with a methyl group and a piperidine moiety linked via a sulfonyl group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridazine derivatives. For instance, a series of 3,6-disubstituted pyridazines were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range against breast cancer cell lines such as MDA-MB-231 and T-47D .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11l | T-47D | 1.37 |
| 11m | MDA-MB-231 | 1.60 |
| II | Various Tumors | <10 |
The mechanism of action appears to involve cell cycle arrest and apoptosis induction. Flow cytometric analysis revealed that treatment with these compounds led to a significant increase in the sub-G1 phase population, indicative of apoptotic cells .
Antimicrobial Activity
In addition to anticancer properties, derivatives of pyridazine have shown promising antimicrobial activity. A study evaluated various pyrazole derivatives, which share structural similarities with pyridazines, against bacterial pathogens. The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus .
Table 2: Antimicrobial Efficacy of Pyridazine Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.22 |
| 5a | E. coli | 0.25 |
| 7b | Pseudomonas aeruginosa | 0.30 |
These findings suggest that modifications to the pyridazine scaffold can enhance antimicrobial activity, potentially leading to new therapeutic agents for resistant infections.
Case Study 1: Anticancer Efficacy
A recent investigation into the effects of the compound on breast cancer cell lines demonstrated that it could inhibit cell proliferation effectively. The study utilized both in vitro assays and in vivo models to assess tumor growth suppression, revealing that treatment with specific pyridazine derivatives resulted in significant tumor size reduction compared to controls .
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial properties of related compounds demonstrated their effectiveness against multi-drug resistant strains of bacteria. The research highlighted how these compounds could serve as potential alternatives to traditional antibiotics, especially in treating infections caused by resistant organisms .
Q & A
Basic: What are the standard synthetic routes for 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine core via cyclization of aminopyridazine precursors (e.g., 3-amino-6-chloropyridazine derivatives) using dehydrating agents like phosphorus oxychloride .
- Step 2 : Introduction of the piperidin-3-yloxy group through nucleophilic substitution, often under reflux conditions with a base such as sodium hydride .
- Step 3 : Sulfonylation of the piperidine nitrogen using pyridin-3-ylsulfonyl chloride in the presence of a tertiary amine catalyst (e.g., triethylamine) to form the final sulfonyl-piperidine linkage .
Key Considerations : Purity is enhanced via column chromatography or recrystallization .
Advanced: How can reaction conditions be optimized for higher yield in the sulfonylation step?
Optimization strategies include:
- Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) improves sulfonyl group transfer efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions like over-sulfonylation .
- Continuous Flow Reactors : For scalable synthesis, flow systems reduce reaction time and improve heat dissipation .
Basic: What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : - and -NMR identify substituent positions (e.g., methyl group at pyridazine C3, sulfonyl linkage) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isomeric by-products .
- X-ray Crystallography : Resolves spatial arrangement of the sulfonyl-piperidine and pyridazine moieties in single crystals .
Advanced: How can researchers address challenges in achieving >95% purity for pharmacological studies?
- HPLC Method Development : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to separate polar by-products .
- Recrystallization Solvents : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted sulfonyl chloride residues .
- Kinetic Studies : Monitor reaction progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion points .
Basic: What biological activities are associated with this compound’s structural analogs?
Analogous triazolopyridazine and sulfonamide derivatives exhibit:
- Antimicrobial Activity : Inhibition of bacterial dihydrofolate reductase (IC ~0.8–5 µM) .
- Enzyme Modulation : Binding to kinase ATP pockets (e.g., PI3Kα inhibition) via sulfonyl-piperidine interactions .
- Anticancer Potential : Apoptosis induction in leukemia cell lines (e.g., HL-60, IC ~10 µM) .
Advanced: How does substituent variation impact structure-activity relationships (SAR)?
- Sulfonyl Group : Electron-withdrawing groups (e.g., pyridin-3-yl) enhance metabolic stability compared to phenyl analogs .
- Piperidine Oxygen Position : 3-Oxy linkages improve solubility and bioavailability versus 2- or 4-substituted isomers .
- Pyridazine Methyl Group : C3-methylation reduces cytotoxicity in non-target cells while retaining target affinity .
Advanced: What computational tools aid in predicting binding modes?
- Molecular Docking (AutoDock Vina) : Models interactions with enzymes like DHFR, highlighting hydrogen bonds between sulfonyl oxygen and Arg28 .
- DFT Calculations : Predicts electron density distribution, explaining regioselectivity in nucleophilic substitution steps .
- MD Simulations : Assess stability of the sulfonyl-piperidine conformation in aqueous environments .
Basic: What are recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group .
- Light Sensitivity : Protect from UV exposure using amber vials to avoid photodegradation of the pyridazine ring .
Advanced: How can metabolic pathways be elucidated for this compound?
- In Vitro Models : Incubate with liver microsomes (human or rat) to identify Phase I metabolites (e.g., hydroxylation at piperidine C4) .
- LC-MS/MS Analysis : Detect sulfoxide derivatives (m/z +16) formed via CYP450-mediated oxidation .
- Isotope Labeling : Use -labeled methyl groups to trace metabolic fate in excretion studies .
Advanced: How should conflicting biological activity data between studies be resolved?
- Assay Standardization : Compare protocols for cell viability (MTT vs. ATP luminescence) and enzyme sources (recombinant vs. native) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts in IC measurements .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
